molecular formula C8H16BrN B13603574 4-(2-Bromoethyl)-1-methylpiperidine

4-(2-Bromoethyl)-1-methylpiperidine

Cat. No.: B13603574
M. Wt: 206.12 g/mol
InChI Key: CWMQLQNCDSLWQP-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the nitrogen atom of 1-methylpiperidine, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Ethyl-substituted piperidines.

Scientific Research Applications

4-(2-Bromoethyl)-1-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)piperidine: Lacks the methyl group on the piperidine ring.

    4-(2-Chloroethyl)-1-methylpiperidine: Contains a chloroethyl group instead of a bromoethyl group.

    4-(2-Bromoethyl)-1-ethylpiperidine: Has an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

4-(2-Bromoethyl)-1-methylpiperidine is unique due to the presence of both the bromoethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

4-(2-bromoethyl)-1-methylpiperidine

InChI

InChI=1S/C8H16BrN/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7H2,1H3

InChI Key

CWMQLQNCDSLWQP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCBr

Origin of Product

United States

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